molecular formula C10H14N2O2 B073482 2,5-Bis(dimethylamino)-1,4-benzoquinone CAS No. 1521-02-4

2,5-Bis(dimethylamino)-1,4-benzoquinone

Cat. No. B073482
CAS RN: 1521-02-4
M. Wt: 194.23 g/mol
InChI Key: BZZIJKWURTYMLH-UHFFFAOYSA-N
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Description

“2,5-Bis(dimethylamino)-1,4-benzoquinone” is a chemical compound that is used in various scientific and industrial applications. It is a precursor to ketocyanine dyes . The synthesis of this compound is not straightforward and the reported yields are low to moderate .


Synthesis Analysis

The synthesis of “2,5-Bis(dimethylamino)-1,4-benzoquinone” involves a process known as amination–oxidation–amination–reduction (AOAR) strategy . This process involves the condensation of cyclopentanone and N,N-Dimethylformamide dimethyl acetal . The synthesis yields are low to moderate .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2,5-Bis(dimethylamino)-1,4-benzoquinone” include amination, oxidation, and reduction . These reactions are part of the AOAR strategy used in the synthesis of this compound .

Future Directions

The future directions for “2,5-Bis(dimethylamino)-1,4-benzoquinone” could involve improving the synthesis process to increase yields . Additionally, this compound could find use in optical and optoelectronic applications and in energy storage devices .

properties

IUPAC Name

2,5-bis(dimethylamino)cyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-11(2)7-5-10(14)8(12(3)4)6-9(7)13/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZZIJKWURTYMLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=O)C(=CC1=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00164954
Record name 2,5-Bis(dimethylamino)-1,4-benzoquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00164954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Bis(dimethylamino)-1,4-benzoquinone

CAS RN

1521-02-4
Record name 2,5-Bis(dimethylamino)-2,5-cyclohexadiene-1,4-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1521-02-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2,5-Bis(dimethylamino)-1,4-benzoquinone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-benzoquinone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66042
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Record name 2,5-Bis(dimethylamino)-1,4-benzoquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00164954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-BIS(DIMETHYLAMINO)-1,4-BENZOQUINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9SJ4XHB2D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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